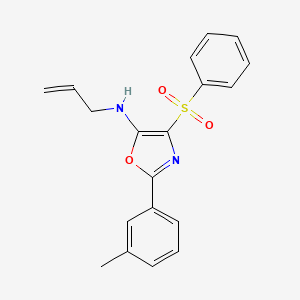

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as APTO-253, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. It is a member of the oxazole family, which has been shown to exhibit anti-tumor activity. APTO-253 is a promising compound due to its ability to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is part of a broader class of organic compounds that play a significant role in the synthesis and characterization of new heterocyclic compounds. Research has focused on the synthesis, characterization, and evaluation of compounds containing the 4-(phenylsulfonyl)phenyl fragment. These efforts have led to the development of various acyclic precursors and cyclization products, including oxazol-5(4H)-ones substituted with the p-tolyl group. These compounds are characterized using a range of spectral methods such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis and RP-HPLC for purity determination. The cytotoxicity of these compounds has been assessed using the Daphnia magna bioassay, highlighting their potential therapeutic applications (Apostol et al., 2019).

Mechanistic Insights into Chemical Reactions

The compound also contributes to the understanding of chemical reaction mechanisms. For instance, studies on allylation and alkylation of biologically relevant nucleophiles by diallyl sulfides, which are bioactive phytochemicals found in garlic and onions, have shown that such compounds can transfer allyl side chains to low molecular weight thiols, offering insights into the allyl transfer reactions (Ruddraraju et al., 2017).

Applications in Asymmetric Synthesis

The utility of related compounds in asymmetric synthesis has been demonstrated, showing their significance in constructing stereochemically complex structures. This includes the development of methodologies for asymmetric allylic alkylation, which enables the synthesis of enantioenriched compounds with excellent diastereoselectivities. Such processes are crucial for the production of medicinally relevant molecules and have broad applicability in the synthesis of natural products and pharmacophores (Noble & MacMillan, 2014).

Development of Synthetic Precursors

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine and its analogs serve as synthetic precursors in the formation of amidines and vinylogous amidines, showcasing a variety of chemical transformations. This includes diverging pathways leading to deallylation or allyl transfer based on the oxidation state of palladium catalysts, the nucleophilicity of amines, and the nature of the ligands. Such studies offer a wealth of information on the versatility of these compounds in synthetic organic chemistry (Dekorver et al., 2011).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-12-20-18-19(25(22,23)16-10-5-4-6-11-16)21-17(24-18)15-9-7-8-14(2)13-15/h3-11,13,20H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBOMSIVMPEHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)

![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

amine dihydrochloride](/img/no-structure.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)

![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2585861.png)

![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)